molecular formula C10H21BrO B1475203 1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane CAS No. 1566861-91-3

1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane

Cat. No.: B1475203
CAS No.: 1566861-91-3
M. Wt: 237.18 g/mol
InChI Key: SCNSQUQCXCUOJP-UHFFFAOYSA-N
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Description

“1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane” is a chemical compound with the molecular weight of 229.12 . It is a white to pale yellow crystalline powder or low melting solid or liquid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H13BrO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 1 oxygen atom.


Physical and Chemical Properties Analysis

“this compound” is a white to pale yellow crystalline powder or low melting solid or liquid . It has a molecular weight of 229.12 . The compound should be stored in a refrigerator .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 and H319 . This indicates that it can cause skin irritation and serious eye irritation. The precautionary statements P305, P338, and P351 suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

1-bromo-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BrO/c1-9(2,3)12-7-6-10(4,5)8-11/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNSQUQCXCUOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane
Reactant of Route 2
1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane
Reactant of Route 3
1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane
Reactant of Route 4
1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane
Reactant of Route 5
1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane
Reactant of Route 6
1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane

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